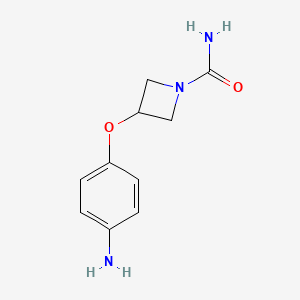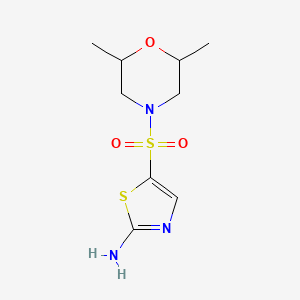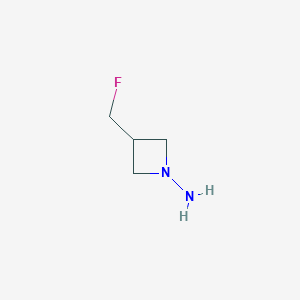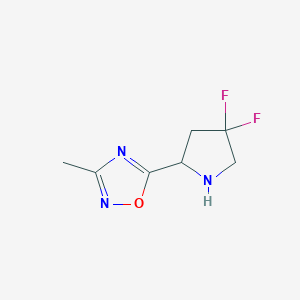![molecular formula C9H8ClFN4 B1491410 [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247372-66-2](/img/structure/B1491410.png)
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, a 3D model, or an InChI string .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
One study discusses a water-soluble neurokinin-1 receptor antagonist, highlighting its high affinity and effectiveness in pre-clinical tests for emesis and depression. The compound showcases significant solubility in water, making it suitable for both intravenous and oral clinical administration. This research underscores its potential in treating conditions related to the neurokinin-1 receptor, emphasizing its synthesis and pharmacological properties (Harrison et al., 2001).
Structural Characterization
Another study focuses on the synthesis and structural characterization of isostructural compounds related to the chemical family of triazoles. It reports the successful crystallization and single crystal diffraction studies, providing insights into their molecular structure and potential applications in material science and chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Tetrel Bonding Interactions
A report on tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives offers a deep dive into the synthesis, spectroscopic, and X-ray characterization of triazole derivatives. It explores the nucleophilic/electrophilic nature of functional groups and their influence on the interaction energy of C⋯O tetrel bond, revealing potential applications in the design of new materials and chemical synthesis strategies (Ahmed et al., 2020).
Antimicrobial Activity
Research into the antimicrobial activity of novel triazole derivatives showcases the synthesis and evaluation of these compounds against various pathogenic strains. This highlights the role of triazole-based compounds in developing new antimicrobial agents, reflecting the compound's relevance in addressing resistance issues in infectious diseases (Nagamani et al., 2018).
Antioxidant Properties
A study on the antioxidant properties of triazole-containing nitrones presents the synthesis and evaluation of their capacity to inhibit lipid peroxidation and scavenging of hydroxyl radicals. It emphasizes the potential of these compounds in pharmaceutical applications, particularly in treatments requiring antioxidant properties (Hadjipavlou-Litina et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(4-chloro-3-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN4/c10-8-2-1-7(3-9(8)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNLMYVISPBEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







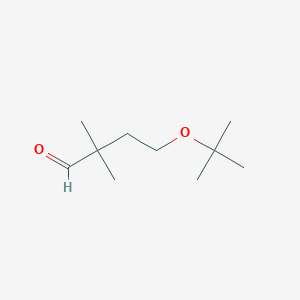

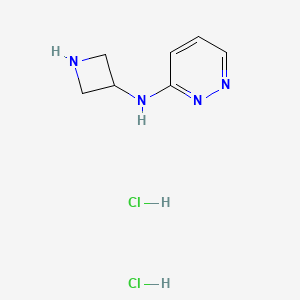
![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)
![2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491341.png)
